1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to PubChem database records, the official International Union of Pure and Applied Chemistry name for this compound is 2-(3-nitropyrazol-1-yl)ethanamine;hydrochloride. This nomenclature reflects the structural hierarchy where the pyrazole ring serves as the parent heterocycle, with the nitro group positioned at the 3-position and the aminoethyl chain attached to the nitrogen atom at position 1 of the pyrazole ring.
The compound is registered under Chemical Abstracts Service number 1197235-00-9, providing a unique identifier for chemical database searches and regulatory documentation. Alternative systematic names documented in chemical databases include [2-(3-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride and 2-(3-Nitro-1H-pyrazol-1-yl)ethanamine hydrochloride. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and adherence to International Union of Pure and Applied Chemistry guidelines.
The nomenclature also accounts for the salt formation between the basic amine functionality and hydrochloric acid, resulting in the hydrochloride designation. This salt formation is crucial for understanding the compound's physical properties, solubility characteristics, and potential pharmaceutical applications. The systematic naming convention ensures clear communication among researchers and enables accurate identification of the compound across different chemical databases and research publications.
Molecular Formula and Weight Validation
The molecular formula of this compound is confirmed as C₅H₉ClN₄O₂ through multiple authoritative chemical databases. This formula represents the complete salt structure including the hydrochloride component, distinguishing it from the free base form which would have the formula C₅H₈N₄O₂. The molecular composition includes five carbon atoms forming the pyrazole ring and ethyl chain, nine hydrogen atoms distributed across the structure, one chloride ion from the hydrochloride salt, four nitrogen atoms including the pyrazole ring nitrogens and the primary amine, and two oxygen atoms from the nitro group.
The molecular weight has been calculated and verified as 192.60 grams per mole using PubChem computational methods. This molecular weight calculation takes into account the complete ionic structure of the hydrochloride salt, providing accurate mass data for analytical chemistry applications, pharmaceutical formulation development, and research calculations. The precision of this molecular weight value is essential for quantitative analysis, mass spectrometry interpretation, and stoichiometric calculations in synthetic chemistry applications.
Computational verification of the molecular formula and weight has been performed using PubChem release 2024.11.20 algorithms. These computational methods provide confidence in the accuracy of the molecular parameters and ensure consistency across different chemical databases. The validated molecular formula and weight serve as fundamental parameters for chemical identification, analytical method development, and quality control procedures in research and industrial applications.
Crystallographic Data and Solid-State Configuration
The solid-state configuration of this compound involves specific spatial arrangements that influence its physical properties and chemical behavior. Research on related nitro-substituted pyrazole compounds provides insights into the crystallographic behavior expected for this compound. Studies of 4-nitrophenyl-2-pyrazolines have demonstrated that nitro-substituted pyrazole derivatives commonly crystallize in monoclinic and orthorhombic space groups, with specific molecular orientations that minimize steric hindrance.
The presence of the nitro group at the 3-position of the pyrazole ring significantly influences the overall molecular geometry and crystal packing arrangements. Crystallographic studies of similar compounds indicate that the nitro group tends to adopt planar conformations with the pyrazole ring, facilitating extended conjugation and influencing intermolecular interactions. The bond distances in nitro-substituted pyrazoles typically show C-N bond lengths around 1.36-1.41 Angstroms for the pyrazole ring nitrogen connections, with C-C bond distances ranging from 1.45-1.55 Angstroms depending on the substitution pattern.
The aminoethyl side chain contributes additional complexity to the crystal structure through its potential for hydrogen bonding interactions. The primary amine group can participate in intermolecular hydrogen bonding networks, while the hydrochloride salt formation creates ionic interactions that stabilize the crystal lattice. These structural features collectively determine the melting point, solubility characteristics, and solid-state stability of the compound, making crystallographic analysis essential for understanding its pharmaceutical properties and formulation requirements.
Tautomeric Behavior in Pyrazole Ring Systems
Tautomeric behavior represents a fundamental characteristic of pyrazole ring systems that significantly impacts the chemical and biological properties of this compound. Pyrazoles exhibit annular prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the five-membered ring, resulting in positional isomers that may have different chemical reactivities and biological activities. This tautomerism is particularly important for 3-substituted pyrazoles, as the migration of the ring hydrogen can theoretically convert a 3-substituted compound to a 5-substituted isomer.
The tautomeric equilibrium in pyrazole systems is influenced by several factors including solvent polarity, temperature, and the electronic nature of substituents. Research has demonstrated that nitro substituents, being strong electron-withdrawing groups, can significantly affect the tautomeric preferences of pyrazole rings. The nitro group at the 3-position in this compound likely stabilizes one tautomeric form over the other through electronic effects, potentially reducing the rate of tautomeric interconversion compared to unsubstituted pyrazoles.
Nuclear magnetic resonance spectroscopy studies of pyrazole tautomerism have shown that in solution, rapid interconversion between tautomeric forms often occurs on a timescale faster than the nuclear magnetic resonance detection limit. However, the presence of the aminoethyl substituent on the nitrogen atom at position 1 prevents migration of the ring hydrogen to that position, effectively constraining the tautomeric behavior. This substitution pattern means that tautomerism is limited to hydrogen exchange between position 1 (blocked by the aminoethyl group) and position 2, significantly reducing the tautomeric complexity compared to unsubstituted pyrazoles.
The understanding of tautomeric behavior is crucial for pharmaceutical applications, as different tautomeric forms may exhibit varying biological activities, metabolic pathways, and pharmacokinetic properties. The constraint imposed by the N1-aminoethyl substitution in this compound provides structural stability that may be advantageous for drug development applications, as it reduces the potential for multiple active species in solution and simplifies structure-activity relationship studies.
Protonation States and pH-Dependent Speciation
The protonation behavior of this compound is governed by the presence of multiple nitrogen-containing functional groups that can undergo acid-base equilibria. The compound contains three distinct nitrogen environments: the pyrazole ring nitrogen atoms and the primary aliphatic amine group in the ethyl side chain. Each of these nitrogen centers exhibits different basicity characteristics due to their distinct electronic environments and structural contexts.
The primary aliphatic amine group represents the most basic site in the molecule, with typical pKa values for primary alkylamines ranging from 9-11. Ethylamine, a structurally similar primary amine, has a documented pKa of 10.71, providing a reference point for estimating the basicity of the aminoethyl group in this compound. However, the proximity to the electron-withdrawing nitro-substituted pyrazole ring likely reduces the basicity compared to simple aliphatic amines.
The pyrazole ring nitrogen atoms exhibit significantly lower basicity due to their aromatic character and the electron-withdrawing effect of the nitro substituent. Research on 3-nitro-1H-pyrazole indicates a pKa value of approximately 8.32, which provides insight into the expected basicity of the ring nitrogen in the target compound. The presence of the aminoethyl substituent on one ring nitrogen further modifies the electronic distribution and may slightly alter the pKa compared to the parent 3-nitro-1H-pyrazole.
Understanding the pH-dependent speciation is essential for pharmaceutical applications, as the protonation state directly influences solubility, membrane permeability, and biological activity. At physiological pH (approximately 7.4), the aminoethyl group is expected to be predominantly protonated, while the pyrazole ring nitrogen may exist in equilibrium between protonated and neutral forms. This speciation behavior affects the compound's interaction with biological targets and its pharmacokinetic properties, making pH-dependent analysis crucial for drug development and formulation optimization.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-2-4-8-3-1-5(7-8)9(10)11;/h1,3H,2,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQJYMDOUIIXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride typically involves the nitration of 1-(2-Aminoethyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(2-Aminoethyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxo derivatives of the pyrazole ring.
Scientific Research Applications
1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Aminoethyl Derivatives
- This compound: The primary amine group enhances hydrophilicity and reactivity in nucleophilic substitution or coupling reactions. The nitro group may serve as a precursor for reduction to amines or participate in electrophilic aromatic substitution.
- The carboxylic acid moiety allows for salt formation or conjugation.
Sulfonyl Fluoride vs. Nitro Groups
Methacrylate and Chromeno-Pyrazole Derivatives
- 2-Aminoethyl methacrylate hydrochloride : The methacrylate group enables polymerization, making it suitable for hydrogels or coatings. This contrasts with the target compound’s focus on small-molecule applications.
Physicochemical and Application Comparisons
- Solubility: The hydrochloride salt of the target compound likely exhibits higher water solubility than neutral pyrazole derivatives (e.g., 1-ethyl-3-methyl-chromeno-pyrazole). However, AEBSF hydrochloride requires cold storage (0–6°C) due to hydrolytic instability , whereas the nitro group in the target compound may confer greater thermal stability.
Research and Industrial Relevance
- Pharmaceuticals: The aminoethyl-nitro-pyrazole scaffold could serve as a building block for kinase inhibitors or antimicrobial agents, analogous to AEBSF’s role in protease inhibition .
- Agrochemicals: Compared to dimethylaminoethyl-pyrazole-carboxylic acid , the target compound’s nitro group may enhance herbicidal or pesticidal activity through radical-mediated mechanisms.
Biological Activity
1-(2-Aminoethyl)-3-nitro-1H-pyrazole hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C5H8N4O2·HCl
- CAS Number : 1197235-00-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activities and receptor interactions, influencing several biochemical pathways. Notably, its nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated significant inhibition against several bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 14 |
Anticancer Properties
The compound has shown promising anticancer activity in various cell lines. For instance, in vitro studies using MCF-7 breast cancer cells indicated that treatment with this compound led to a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
Flow cytometry analysis revealed that the compound induces apoptosis, evidenced by increased annexin V staining at higher concentrations.
Study on Antifungal Activity
In a comparative study of various pyrazole derivatives against phytopathogenic fungi, this compound was found to inhibit fungal growth effectively. The compound's structure allowed it to disrupt fungal cell membranes, leading to cell lysis.
Research on Anti-inflammatory Effects
A recent investigation highlighted the anti-inflammatory properties of the compound through its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological effectiveness of this compound can be attributed to its structural features. The presence of the aminoethyl side chain enhances its solubility and interaction with biological targets, while the nitro group contributes to its reactivity and potential as an electrophile.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate nitro-group precursors (e.g., nitration agents like nitric acid/sulfuric acid mixtures) and controlling reaction temperature to minimize by-products. Purification via recrystallization or column chromatography using polar solvents (e.g., ethanol/water mixtures) can enhance purity. Characterization using -NMR and -NMR confirms structural integrity, while HPLC (≥98% purity threshold) ensures consistency . Reaction yields may vary based on substituent positioning; for example, fluorophenyl derivatives in analogous compounds achieved 88–100% yields under controlled conditions .
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify nitro (NO) stretches (~1520–1350 cm) and amine (NH) vibrations (~3300 cm) .
- NMR : -NMR detects aromatic protons (δ 7.5–8.5 ppm for pyrazole) and ethylamine side-chain protons (δ 2.8–3.5 ppm). -NMR confirms nitro-group carbons (~140–150 ppm) .
- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. What are the recommended storage conditions to ensure the long-term stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at room temperature (RT) under desiccation (silica gel). Avoid exposure to moisture, as hygroscopicity may degrade the compound. Analogous aminoethyl derivatives (e.g., 1-(2-Aminoethyl)maleimide hydrochloride) are stable under similar conditions .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, which activates the pyrazole ring for nucleophilic attack at the 4-position. Researchers should assess reactivity using kinetic studies (e.g., varying nucleophile concentration in DMF or DMSO). Computational modeling (DFT) can predict charge distribution and reactive sites. For example, nitro-substituted pyrazoles in similar compounds show enhanced reactivity toward thiols and amines .
Q. What strategies can be employed to resolve discrepancies in biological activity data observed for this compound across different in vitro models?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line viability (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time .
- Dose-Response Curves : Perform EC/IC analyses across multiple replicates to identify outlier data.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain variability in activity .
Q. How can computational chemistry tools predict the interaction mechanisms of this compound with biological targets (e.g., enzyme active sites)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the aminoethyl group and catalytic residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability. For example, nitro-group interactions with hydrophobic pockets may enhance binding affinity .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends in derivative libraries .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Screening : Test in a solvent panel (e.g., water, ethanol, DMSO, ethyl acetate) using UV-Vis spectroscopy or gravimetric analysis.
- pH-Dependent Solubility : Adjust pH (2–10) to assess protonation effects on the aminoethyl group. For instance, hydrochloride salts typically exhibit higher aqueous solubility at acidic pH .
- Thermodynamic Studies : Measure solubility at 25°C vs. 37°C to identify temperature-dependent discrepancies .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify protease inhibition.
- Cellular Uptake Studies : Label the compound with or fluorescent tags (e.g., FITC) to track intracellular localization .
- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer/normal cell lines to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
